molecular formula C8H5N3O B13963719 3H-[1,2,5]Oxadiazolo[3,4-g]indole CAS No. 374112-75-1

3H-[1,2,5]Oxadiazolo[3,4-g]indole

Cat. No.: B13963719
CAS No.: 374112-75-1
M. Wt: 159.14 g/mol
InChI Key: PLKFOJNEXFRBSI-UHFFFAOYSA-N
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Description

3H-[1,2,5]Oxadiazolo[3,4-g]indole is a heterocyclic compound that features a fused ring system combining an oxadiazole ring with an indole moiety. This unique structure imparts the compound with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3H-[1,2,5]Oxadiazolo[3,4-g]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indole derivatives with nitrile oxides, which leads to the formation of the oxadiazole ring fused to the indole core . The reaction conditions often require the presence of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 3H-[1,2,5]Oxadiazolo[3,4-g]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the indole or oxadiazole rings are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can lead to partially or fully reduced oxadiazole-indole compounds.

Scientific Research Applications

3H-[1,2,5]Oxadiazolo[3,4-g]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3H-[1,2,5]Oxadiazolo[3,4-g]indole exerts its effects involves interactions with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of specific enzymes involved in cell proliferation and survival . The compound may also interact with DNA, leading to the disruption of cellular processes essential for cancer cell growth.

Comparison with Similar Compounds

Uniqueness: 3H-[1,2,5]Oxadiazolo[3,4-g]indole stands out due to its unique ring fusion, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of new drugs and materials with specific desired properties.

Properties

CAS No.

374112-75-1

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

3H-pyrrolo[2,3-e][2,1,3]benzoxadiazole

InChI

InChI=1S/C8H5N3O/c1-2-6-8(11-12-10-6)7-5(1)3-4-9-7/h1-4,10H

InChI Key

PLKFOJNEXFRBSI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C1=CC=C3C2=NON3

Origin of Product

United States

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